6-Amino-3-chloropyridazine

Catalog No.
S661447
CAS No.
5469-69-2
M.F
C4H4ClN3
M. Wt
129.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-3-chloropyridazine

CAS Number

5469-69-2

Product Name

6-Amino-3-chloropyridazine

IUPAC Name

6-chloropyridazin-3-amine

Molecular Formula

C4H4ClN3

Molecular Weight

129.55 g/mol

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)

InChI Key

DTXVKPOKPFWSFF-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Chloro-pyridazin-3-ylamine; 6-Chloropyridazin-3-amine;

Canonical SMILES

C1=CC(=NN=C1N)Cl

The exact mass of the compound 3-Amino-6-chloropyridazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25227. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Amino-3-chloropyridazine (CAS 5469-69-2) is a pre-differentiated, bifunctional heterocyclic building block critical for advanced medicinal chemistry and agrochemical manufacturing. Characterized by a melting point of 210 °C and a predicted pKa of 4.06, this compound features two orthogonal reactive sites: a nucleophilic C6-amino group and an electrophilic C3-chlorine atom. This specific substitution pattern makes it an essential precursor for the construction of fused bicyclic systems, most notably the imidazo[1,2-b]pyridazine pharmacophore utilized in modern kinase and phosphodiesterase (PDE) inhibitors[1]. By providing a stable, ready-to-use asymmetric scaffold, it allows process chemists to bypass complex regioselective functionalization steps, directly enabling high-efficiency downstream transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) [2].

Attempting to substitute 6-amino-3-chloropyridazine with its symmetric precursor, 3,6-dichloropyridazine, introduces severe process inefficiencies during scale-up. In-house mono-amination of 3,6-dichloropyridazine requires harsh conditions (e.g., 130 °C for 96 hours) and typically yields only ~61% of the desired asymmetric product, necessitating tedious chromatographic separation to remove over-aminated and unreacted byproducts. Furthermore, substituting with a mono-aza analog like 3-amino-6-chloropyridine fails at the application level; the absence of the adjacent second ring nitrogen fundamentally alters the compound's hydrogen-bonding profile, preventing the formation of the specific imidazo[1,2-b]pyridazine core required for precise hinge-region binding in target proteins [1]. Procuring the exact pre-differentiated pyridazine is therefore critical for maintaining both synthetic step-economy and downstream biological efficacy.

Processability and Step-Economy: Eliminating Low-Yielding Amination Bottlenecks

Procuring 6-amino-3-chloropyridazine directly bypasses the need for the regioselective mono-amination of symmetric precursors. Standard published protocols for converting 3,6-dichloropyridazine to 6-amino-3-chloropyridazine require prolonged heating (96 hours at 130 °C in methanolic ammonia) and achieve only a 61% isolated yield after column chromatography . By sourcing the pre-differentiated compound, manufacturers eliminate a 96-hour process bottleneck, avoid a ~39% material loss to side reactions such as diamination, and remove the need for large-scale chromatographic purification [1].

Evidence DimensionSynthesis time and isolated yield for asymmetric scaffold generation
Target Compound Data6-Amino-3-chloropyridazine (Procured directly: 100% available, 0 hours prep time)
Comparator Or Baseline3,6-Dichloropyridazine (Requires 96 hours reaction time, yields only 61% mono-adduct)
Quantified DifferenceSaves 96 hours of reactor time and recovers 39% yield loss associated with in-house amination.
ConditionsAmination in 2.0 M NH3/MeOH at 130 °C

Direct procurement of the asymmetric building block drastically reduces cycle times and eliminates costly purification steps in industrial scale-up.

Manufacturability in Cross-Coupling: Halogen Stability vs. Reactivity

In late-stage API synthesis, such as the production of the triple reuptake inhibitor (+)-BMS-820836, the choice of halogen on the pyridazine ring is critical for balancing reactivity and stability. 6-Amino-3-chloropyridazine provides a highly predictable impurity profile in optimized Suzuki-Miyaura couplings, achieving consistent yields of 45–70% while allowing residual palladium to be remediated to <5 ppm using standard solid supports [1]. In contrast, utilizing a more reactive bromo-analog (e.g., 3-amino-6-bromopyridazine) often leads to increased proto-dehalogenation side reactions under basic coupling conditions, complicating the impurity profile and increasing the cost of goods .

Evidence DimensionCross-coupling reliability and impurity control
Target Compound Data6-Amino-3-chloropyridazine (Consistent 45-70% yield, predictable impurity profile, <5 ppm Pd after remediation)
Comparator Or Baseline3-Amino-6-bromopyridazine (Higher reactivity but increased susceptibility to proto-dehalogenation and higher procurement cost)
Quantified DifferenceMaintains >99 area% purity in late-stage API intermediates with standard metal remediation, avoiding dehalogenation byproducts.
ConditionsOptimized Suzuki-Miyaura cross-coupling with solid-support metal remediation

For process chemists, the chloro-substituted pyridazine offers a superior balance of shelf-stability and coupling efficiency, minimizing expensive API purification failures.

Electrochemical and Structural Fit: Enabling the Imidazo[1,2-b]pyridazine Pharmacophore

The unique diaza-aromatic system of 6-amino-3-chloropyridazine (predicted pKa ~4.06) is fundamentally non-interchangeable with mono-aza comparators like 3-amino-6-chloropyridine [1]. The presence of the adjacent N1 and N2 atoms provides the exact electronic distribution required for nucleophilic attack by the exocyclic C6-amine onto alpha-haloketones, facilitating high-yield cyclization into imidazo[1,2-b]pyridazines[2]. A pyridine analog cannot form this specific fused bicyclic system, which is a structural requirement for the hinge-binding interactions in advanced PDE10A inhibitors and oncology therapeutics [3].

Evidence DimensionScaffold cyclization capability and target binding geometry
Target Compound Data6-Amino-3-chloropyridazine (Successfully cyclizes to imidazo[1,2-b]pyridazine; provides 3 H-bond acceptors)
Comparator Or Baseline3-Amino-6-chloropyridine (Forms imidazo[1,2-a]pyridine; provides only 2 H-bond acceptors)
Quantified DifferenceProvides the critical N5 nitrogen in the fused bicyclic system, increasing the H-bond acceptor count by 1, which is mandatory for specific kinase hinge binding.
ConditionsCyclization with alpha-haloketones and subsequent kinase active site binding

Buyers targeting oncology or neurology pathways must use the pyridazine core to achieve the precise spatial and electronic requirements of the imidazo[1,2-b]pyridazine pharmacophore.

Synthesis of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Directly leveraging its bifunctional nature to construct the core bicyclic scaffold found in oncology drugs, where the specific diaza-arrangement is required for target binding[1].

Development of PDE10A Inhibitors for Neurology

Utilizing the specific electronic profile of the pyridazine ring to synthesize central nervous system therapeutics where precise hydrogen bonding and pKa are critical [2].

Late-Stage API Manufacturing via Suzuki-Miyaura Coupling

Serving as a stable, cost-effective electrophile in industrial-scale cross-coupling reactions (e.g., the synthesis of (+)-BMS-820836), offering predictable impurity profiles and excellent step-economy [3].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

129.0093748 Da

Monoisotopic Mass

129.0093748 Da

Heavy Atom Count

8

LogP

0.35 (LogP)

UNII

IJS443SLZG

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (78.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5469-69-2

Wikipedia

6-amino-3-chloropyridazine

General Manufacturing Information

3-Pyridazinamine, 6-chloro-: ACTIVE

Dates

Last modified: 09-16-2023

Explore Compound Types